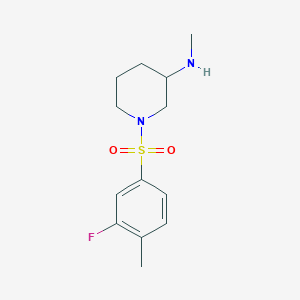![molecular formula C18H22N2O B7555657 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7555657.png)
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide, also known as PEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PEA is a naturally occurring compound that belongs to the family of endocannabinoids, which are lipid molecules that bind to cannabinoid receptors in the body. In recent years, PEA has been studied extensively for its anti-inflammatory, analgesic, and neuroprotective properties.
作用机制
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide binds to and activates the PPAR-alpha, which is a nuclear receptor that regulates gene expression. Activation of PPAR-alpha by 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in the reduction of inflammation. 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide also activates the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in the regulation of pain perception. Activation of TRPV1 by 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide leads to the release of endogenous opioids, resulting in the reduction of pain sensation.
Biochemical and Physiological Effects:
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide has been shown to have several biochemical and physiological effects, including the reduction of inflammation, pain, and oxidative stress. 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide also has neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
实验室实验的优点和局限性
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide has several advantages for lab experiments, including its low toxicity and high bioavailability. 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide is also a naturally occurring compound that can be easily synthesized. However, 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide has shown promising therapeutic potential in various diseases, including chronic pain, inflammation, and neurodegenerative disorders. Future research should focus on the development of novel formulations of 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide. Finally, clinical trials are needed to determine the safety and efficacy of 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide in humans.
合成方法
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide can be synthesized through several methods, including the Schotten-Baumann reaction, the Ugi reaction, and the Buchwald-Hartwig amination. The most common method used for the synthesis of 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide is the Schotten-Baumann reaction. This method involves the reaction of 2-phenylacetyl chloride with 3-aminophenylpropan-1-ol in the presence of sodium hydroxide and acetic anhydride to yield 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide.
科学研究应用
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide has been extensively studied for its therapeutic potential in various diseases, including chronic pain, inflammation, and neurodegenerative disorders. Studies have shown that 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide has a significant anti-inflammatory effect by inhibiting the release of pro-inflammatory cytokines and chemokines. 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide also has analgesic properties by activating the peroxisome proliferator-activated receptor-alpha (PPAR-alpha) and reducing the release of pain mediators. Furthermore, 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13-6-3-4-8-16(13)10-14(2)20-18(21)12-15-7-5-9-17(19)11-15/h3-9,11,14H,10,12,19H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDMZEDWJWAMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)NC(=O)CC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-2-[3-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]butanoic acid](/img/structure/B7555578.png)
![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555582.png)
![(E)-3-(4-fluorophenyl)-1-[3-(methylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7555587.png)
![2-[2-[(3-Chlorobenzoyl)amino]phenyl]acetic acid](/img/structure/B7555590.png)
![N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7555591.png)
![N-[1-(hydroxymethyl)cyclopentyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7555599.png)


![N-[(3-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B7555631.png)
![N-[(2-fluoro-5-methylphenyl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B7555634.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone](/img/structure/B7555640.png)
![2-[(2E)-2-(benzenesulfonylimino)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B7555644.png)
![4-[(2-Fluoro-5-methylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7555648.png)
![3-[[(2-Fluoro-5-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B7555662.png)